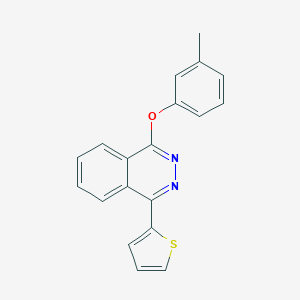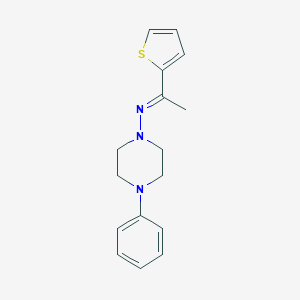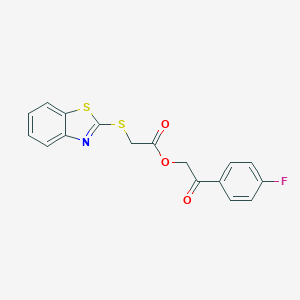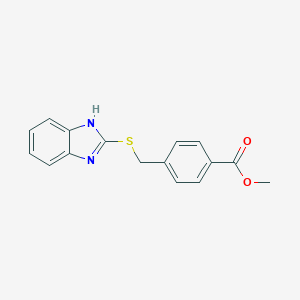
1-(3-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE is a complex organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
准备方法
The synthesis of 1-(3-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenol with thien-2-ylphthalazine under specific reaction conditions. The reaction typically requires the use of a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, and the reaction is allowed to proceed for several hours until the desired product is obtained.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining the desired reaction conditions and product purity.
化学反应分析
1-(3-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically results in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction reaction can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and reaction conditions used.
科学研究应用
1-(3-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of new materials with specific properties.
Biology: In biological research, the compound is used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific biological targets makes it a valuable tool in understanding cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure and reactivity can be exploited to design molecules with specific therapeutic effects.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of 1-(3-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(3-METHYLPHENOXY)-4-(THIOPHEN-2-YL)PHTHALAZINE can be compared with other similar compounds, such as aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane . These compounds share some structural similarities but differ in their functional groups and reactivity. The unique combination of the 3-methylphenoxy and thien-2-yl groups in this compound sets it apart from other similar compounds and contributes to its unique properties and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in further exploring its potential and developing new applications.
属性
分子式 |
C19H14N2OS |
|---|---|
分子量 |
318.4g/mol |
IUPAC 名称 |
1-(3-methylphenoxy)-4-thiophen-2-ylphthalazine |
InChI |
InChI=1S/C19H14N2OS/c1-13-6-4-7-14(12-13)22-19-16-9-3-2-8-15(16)18(20-21-19)17-10-5-11-23-17/h2-12H,1H3 |
InChI 键 |
CUQQTQNTUSPHFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CS4 |
规范 SMILES |
CC1=CC(=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B382427.png)
![2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]isoindole-1,3-dione](/img/structure/B382428.png)
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B382429.png)


![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(ethylsulfanyl)-1H-benzimidazole](/img/structure/B382433.png)


![1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B382436.png)

![N-[4-(4-morpholinyl)phenyl]-1-(phenylsulfonyl)cyclopropanecarboxamide](/img/structure/B382439.png)
![4-Hydroxy-5-[oxo(thiophen-2-yl)methyl]-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B382444.png)
![ethyl 2-{[4-(1-azepanylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B382445.png)
![3-allyl-2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382449.png)
